molecular formula C27H39ClN2O4 B12423236 (S)-(-)-Verapamil-d3Hydrochloride

(S)-(-)-Verapamil-d3Hydrochloride

Cat. No.: B12423236
M. Wt: 494.1 g/mol
InChI Key: DOQPXTMNIUCOSY-OVEJCBMJSA-N
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Description

(S)-(-)-Verapamil-d3Hydrochloride is a deuterated form of the well-known calcium channel blocker, Verapamil. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. Verapamil itself is widely used in the treatment of cardiovascular diseases, such as hypertension and angina.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-Verapamil-d3Hydrochloride involves several steps, starting from the appropriate deuterated precursors. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Condensation: Formation of the Verapamil backbone through a series of condensation reactions.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process typically includes:

    Raw Material Sourcing: Procurement of high-purity deuterated precursors.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.

    Purification: Use of techniques like crystallization, distillation, and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-Verapamil-d3Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols.

Scientific Research Applications

(S)-(-)-Verapamil-d3Hydrochloride has a wide range of applications in scientific research, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Verapamil in the body.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Isotope Labeling: Used in mass spectrometry to differentiate between labeled and unlabeled compounds.

    Medical Research: Investigated for its potential effects on various cardiovascular conditions and its interactions with other drugs.

Mechanism of Action

The mechanism of action of (S)-(-)-Verapamil-d3Hydrochloride is similar to that of Verapamil. It works by inhibiting the influx of calcium ions through L-type calcium channels in the heart and blood vessels. This leads to:

    Vasodilation: Relaxation of blood vessels, reducing blood pressure.

    Decreased Heart Rate: Slowing down the heart rate, which helps in managing arrhythmias.

    Reduced Cardiac Workload: Lowering the oxygen demand of the heart, which is beneficial in angina.

Comparison with Similar Compounds

    Verapamil: The non-deuterated form, widely used in clinical settings.

    Diltiazem: Another calcium channel blocker with similar therapeutic effects.

    Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar pharmacological effects.

Uniqueness: (S)-(-)-Verapamil-d3Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. This makes it a valuable tool in drug development and research.

Properties

Molecular Formula

C27H39ClN2O4

Molecular Weight

494.1 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i3D3;

InChI Key

DOQPXTMNIUCOSY-OVEJCBMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC[C@@](C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

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